![molecular formula C12H11F3N2O2 B3007272 3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione CAS No. 58534-61-5](/img/structure/B3007272.png)
3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione, also known as TTPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTPD is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
This compound is used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The process employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Anti-Cancer Studies
The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines .
Electrochemical Oxidation
The compound has been used in the deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface . This is a promising alternative for molecularly imprinted polymers .
Safety and Hazards
The safety information available indicates that this compound may present hazards, as suggested by the GHS07 pictogram . The specific hazard statements and precautionary statements were not provided in the available resources . For detailed safety and hazard information, one should refer to the compound’s Material Safety Data Sheet (MSDS).
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is hypothesized that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Given its molecular weight of 27223 , it is likely to have good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Propiedades
IUPAC Name |
(E)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7+,17-16? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVDHXZGQRRVNO-HOYLCWDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=NC1=CC=CC(=C1)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

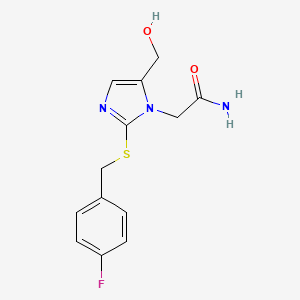
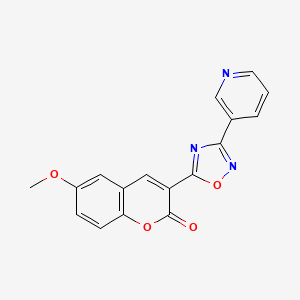

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
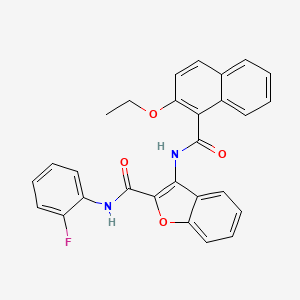
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)
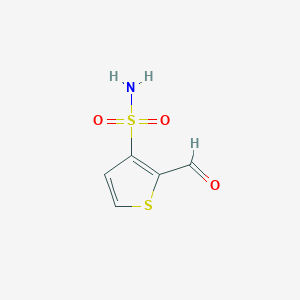
![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)
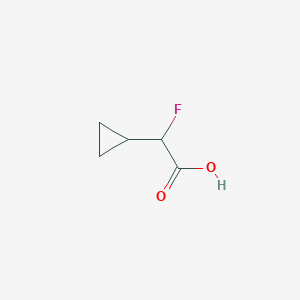
![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)
![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)